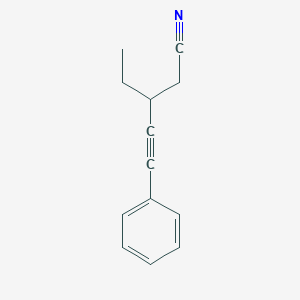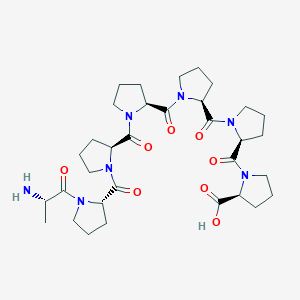
L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- is a complex peptide composed of multiple proline residues and an alanine residue Proline is a unique amino acid due to its cyclic structure, which plays a crucial role in protein folding and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may utilize recombinant DNA technology to express the peptide in microbial systems, followed by purification.
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: Proline residues can be oxidized to hydroxyproline, which is important in collagen stability.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ascorbic acid under mild conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products
Hydroxyproline: Formed from the oxidation of proline residues.
Modified Peptides: Resulting from substitution reactions to introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Industry: Utilized in the production of collagen and other biomaterials.
Wirkmechanismus
The mechanism of action of L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- involves its interaction with cellular proteins and enzymes. Proline residues induce conformational changes in proteins, affecting their stability and function. The cyclic structure of proline restricts the flexibility of the peptide chain, influencing protein folding pathways and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline: A single amino acid with similar structural properties.
L-Alanyl-L-proline: A dipeptide with one alanine and one proline residue.
Hydroxyproline: An oxidized form of proline found in collagen.
Uniqueness
L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- is unique due to its repetitive proline residues, which confer distinct structural and functional properties. This makes it particularly valuable in studies of protein folding and stability, as well as in the development of peptide-based materials and therapeutics.
Eigenschaften
CAS-Nummer |
334869-53-3 |
|---|---|
Molekularformel |
C33H49N7O8 |
Molekulargewicht |
671.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H49N7O8/c1-20(34)27(41)35-14-2-8-21(35)28(42)36-15-3-9-22(36)29(43)37-16-4-10-23(37)30(44)38-17-5-11-24(38)31(45)39-18-6-12-25(39)32(46)40-19-7-13-26(40)33(47)48/h20-26H,2-19,34H2,1H3,(H,47,48)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
SMTJGWZFBFBHLI-OLDNPOFQSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


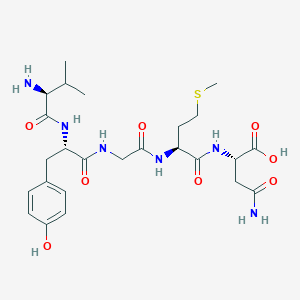
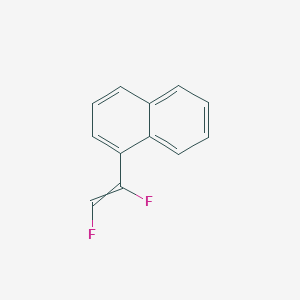
![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)

![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
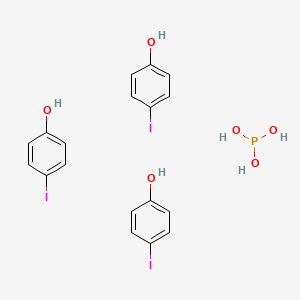
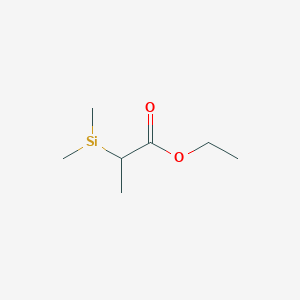
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)

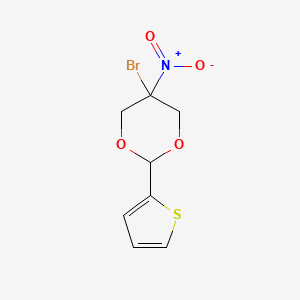
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
![Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate](/img/structure/B14244846.png)
